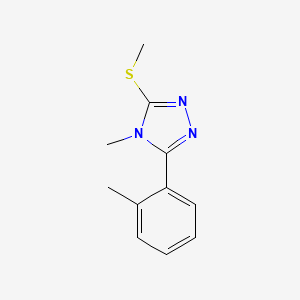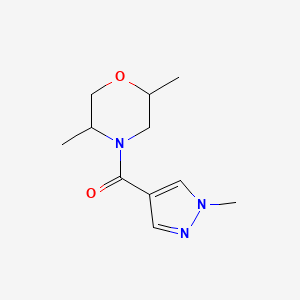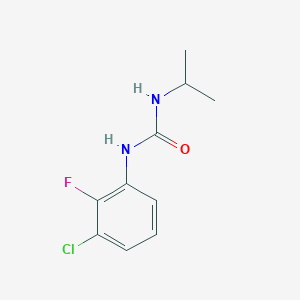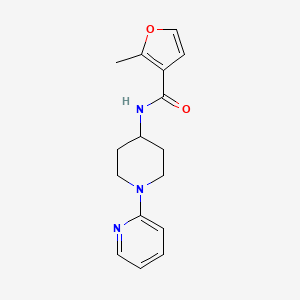![molecular formula C14H16N2O2 B7510664 N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMXAA and has been found to have a wide range of biological and physiological effects.
Mecanismo De Acción
The mechanism of action of DMXAA is not fully understood. However, it is known that DMXAA works by inducing the production of cytokines, which are involved in the immune response. DMXAA has been found to activate immune cells, which can then attack and kill cancer cells. DMXAA has also been found to inhibit the growth of blood vessels that supply tumors with nutrients, which can slow or stop tumor growth.
Biochemical and Physiological Effects:
DMXAA has a wide range of biochemical and physiological effects. DMXAA has been found to induce the production of cytokines, which are involved in the immune response. DMXAA has also been found to inhibit the growth of blood vessels that supply tumors with nutrients, which can slow or stop tumor growth. DMXAA has been found to have anti-inflammatory effects, which can reduce inflammation in the body. DMXAA has also been found to have antiviral activity, which can help to fight viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMXAA in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. DMXAA is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using DMXAA in lab experiments. DMXAA has been found to have toxic effects on some cell types, which can limit its use in certain experiments. DMXAA can also be expensive to obtain, which can limit its use in some labs.
Direcciones Futuras
There are many future directions for the study of DMXAA. One area of research is the development of new cancer treatments based on DMXAA. Researchers are also exploring the use of DMXAA in the treatment of viral infections. Another area of research is the study of the toxic effects of DMXAA on certain cell types, which could lead to the development of new drugs that are more effective and less toxic. Finally, researchers are exploring the use of DMXAA in combination with other drugs, which could lead to more effective treatments for a variety of diseases.
Conclusion:
In conclusion, DMXAA is a chemical compound that has been extensively studied for its potential applications in scientific research. DMXAA has been found to have anti-tumor activity, anti-inflammatory effects, and antiviral activity. DMXAA has a well-understood mechanism of action and has been synthesized through a variety of methods. While there are limitations to using DMXAA in lab experiments, there are also many future directions for the study of this compound.
Métodos De Síntesis
DMXAA can be synthesized through a variety of methods. One of the most common methods is the reaction of 5-methyl-3-oxazolidinone with 4-dimethylaminobenzoyl chloride in the presence of a base. This reaction results in the formation of DMXAA as a white crystalline solid.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential applications in scientific research. One of the most promising applications of DMXAA is in the treatment of cancer. DMXAA has been found to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. DMXAA works by inducing the production of cytokines, which are proteins that are involved in the immune response. These cytokines then activate immune cells, which can attack and kill cancer cells.
Propiedades
IUPAC Name |
N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-4-6-12(7-5-10)14(17)16(3)9-13-8-11(2)18-15-13/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODPLGMBMWZHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)

![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)




![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)
